4,7-Dioxo-2-(piperidin-1-yl)-5-[4-(propan-2-yl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile
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Overview
Description
4,7-Dioxo-2-(piperidin-1-yl)-5-[4-(propan-2-yl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dioxo-2-(piperidin-1-yl)-5-[4-(propan-2-yl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the core pyrido[2,3-d]pyrimidine structure, followed by the introduction of the piperidinyl and isopropylphenyl groups through nucleophilic substitution reactions. The final step often involves the formation of the carbonitrile group under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,7-Dioxo-2-(piperidin-1-yl)-5-[4-(propan-2-yl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor binding studies.
Medicine
Medicinal chemistry applications include the exploration of this compound as a potential drug candidate. Its structural features may allow it to interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4,7-Dioxo-2-(piperidin-1-yl)-5-[4-(propan-2-yl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved would depend on the context of its use, such as in medicinal or biological research.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dioxo-2-(morpholin-4-yl)-5-[4-(propan-2-yl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile
- 4,7-Dioxo-2-(pyrrolidin-1-yl)-5-[4-(propan-2-yl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Uniqueness
The uniqueness of 4,7-Dioxo-2-(piperidin-1-yl)-5-[4-(propan-2-yl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile lies in its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it may offer distinct reactivity and interaction profiles, making it valuable for specific research and industrial purposes.
Properties
Molecular Formula |
C22H25N5O2 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
4,7-dioxo-2-piperidin-1-yl-5-(4-propan-2-ylphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C22H25N5O2/c1-13(2)14-6-8-15(9-7-14)17-16(12-23)20(28)24-19-18(17)21(29)26-22(25-19)27-10-4-3-5-11-27/h6-9,13,16-17H,3-5,10-11H2,1-2H3,(H2,24,25,26,28,29) |
InChI Key |
LNPMKJBKZVCXDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(C(=O)NC3=C2C(=O)NC(=N3)N4CCCCC4)C#N |
Origin of Product |
United States |
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